Product packaging for YL-365(Cat. No.:)

YL-365

Cat. No.: B15135287
M. Wt: 583.1 g/mol
InChI Key: GRMOWKNKIVEDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPR34 antagonists are a class of investigational compounds that selectively target and inhibit the activity of the G-protein coupled receptor GPR34, a receptor for the endogenous lipid lysophosphatidylserine (LysoPS) . These antagonists function by binding to the orthosteric pocket of GPR34, thereby competitively blocking agonist binding and preventing downstream Gi-protein signaling . This inhibition is critical for modulating microglia-mediated neuroinflammation, as GPR34 activation in spinal microglia exacerbates neuropathic pain; genetic deletion or pharmacological inhibition of GPR34 has been shown to significantly reduce pain behaviors in mouse models . Beyond neuropathic pain, GPR34 antagonists hold significant research value in oncology. GPR34 is upregulated in several cancers, including gastric adenocarcinoma and glioblastoma, where it promotes tumor cell proliferation and migration . The development of potent and selective antagonists like YL-365, which was identified using cryo-EM structures of human GPR34, enables precise investigation of these pathways . This makes GPR34 antagonists powerful tools for probing the role of LysoPS-GPR34 signaling in disease pathophysiology, with potential applications in immunology, cancer research, and neuroscience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H31ClN2O5 B15135287 YL-365

Properties

Molecular Formula

C34H31ClN2O5

Molecular Weight

583.1 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid

InChI

InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41)

InChI Key

GRMOWKNKIVEDRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of YL-365 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Table 1: Impact of Structural Modifications on YL-365 Potency

Modification SiteSubstituent IntroducedIC₅₀ (nM)Activity Change
R₁ (Benzyloxy)-OCH₂C₆H₅2,183Base compound
R₂ (Aromatic)3-Cl-biphenyl17+128x
R₃ (Carboxyl)-COOH → -COOCH₃45-2.6x

Data from SAR studies highlight the necessity of chloro-biphenyl and trifluoromethoxy groups for high-affinity binding. Carboxyl group replacements reduced potency, underscoring its role in polar interactions with GPR34 residues (e.g., E216) .

Metabolic Stability and Degradation Pathways

This compound exhibits metabolic stability due to its synthetic aromatic tail, which replaces the labile fatty acid chain of endogenous lysophosphatidylserine (LysoPS). Key degradation reactions include:

  • Hydrolysis : The carboxyl ester group undergoes slow hydrolysis in plasma (t₁/₂ > 6 hours) .

  • Oxidative Metabolism : The chloro-biphenyl moiety resists cytochrome P450-mediated oxidation, contributing to its prolonged half-life .

Molecular dynamics (MD) simulations confirm that this compound remains stably bound to GPR34’s hydrophobic cleft (TM3–5) without significant displacement over 500 ns .

Mechanism of Antagonism via Chemical Interactions

This compound competes with LysoPS by partially occupying the OBP, as shown in cryo-EM structures. Critical interactions include:

  • Hydrophobic packing between the chloro-biphenyl group and residues L181, F219, and M226.

  • Polar interactions between the carboxyl group and E216 (5.36) on TM5 .

Mutagenesis studies demonstrate that alanine substitutions at L181 or E216 reduce this compound’s potency by 10–30-fold, confirming their roles in binding .

Table 2: Key Residues in this compound Binding and Functional Impact

Residue (Position)Interaction TypeEffect of Alanine Mutation
L181 (4.52)Hydrophobic10-fold potency loss
E216 (5.36)Ionic (carboxyl)30-fold potency loss
Y135 (3.33)π-Stacking5-fold potency loss

Comparative Analysis with Endogenous Agonist

This compound’s synthetic scaffold avoids the rapid degradation of LysoPS (18:1), which undergoes phospholipase-mediated hydrolysis and acyl-chain oxidation . Unlike LysoPS, this compound lacks a glycerol backbone, eliminating susceptibility to sn-1/sn-2 lipase cleavage .

Scientific Research Applications

YL-365 has a wide range of scientific research applications, including:

Mechanism of Action

YL-365 exerts its effects by competitively binding to the orthosteric binding pocket of GPR34. This binding inhibits the receptor’s activity, leading to downstream effects such as reduced pain signaling and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the modulation of G protein signaling and the downregulation of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties of GPR34 Antagonists

Compound IC50 Mechanism of Action Selectivity In Vivo Efficacy Toxicity/Cytotoxicity
YL-365 17 nM Competitive orthosteric binding; allosteric inhibition via R3.50-T6.33 interaction High (no activity against LPL receptors or kinases) Reduces mechanical pain (10–20 mg/kg, mouse NP model) No observed toxicity
5e 0.68 µM ERK1/2 phosphorylation inhibition; novel scaffold [(S)-3-(4-benzyloxyphenyl) derivative] Moderate (low cytotoxicity in HEK293T, HUVEC, etc.) Effective in neuropathic pain (10–30 mg/kg) Safe at ≤100 mg/kg
Hit-1 2.18 µM Early-stage hit from virtual screening Low (cytotoxicity at 10 µM) N/A (optimized into this compound) Cytotoxic at 10 µM
M244B N/A Structural studies reveal binding to hydrophobic cleft Undetermined N/A Undetermined

Structural and Functional Insights

This compound vs. 5e: this compound features a 4-benzyloxyphenyl group extending into the extracellular binding pocket (EBP), inducing conformational changes in TM5 and TM6 . Its potency is driven by hydrophobic interactions with residues like F6.48 and I3.40 . 5e employs a distinct scaffold [(S)-3-(4-benzyloxyphenyl)-2-(2-phenoxyacetamido)propanoic acid], inhibiting LysoPS-induced ERK1/2 phosphorylation but with lower potency .

Mechanistic Divergence :

  • This compound competes with LysoPS for the orthosteric pocket while inducing allosteric TM rearrangements .
  • M244B binds to a hydrophobic cleft near TM3/5, stabilizing an inactive conformation distinct from this compound’s mechanism .

Hit-1 and early analogs lacked selectivity, necessitating structural optimization .

Therapeutic Potential: this compound and 5e both alleviate neuropathic pain, but this compound’s superior potency and pharmacokinetics (PK) make it more clinically viable . M244B and Hit-1 provide structural blueprints for future antagonist design but lack in vivo validation .

Key Research Findings

  • Efficacy in Disease Models: this compound reduces microglial inflammation and hyperalgesia in mice, correlating with iNOS downregulation . 5e suppresses LysoPS-induced ERK1/2 activation in CHO cells and mirrors this compound’s antinociceptive effects .
  • Structural Uniqueness :
    • GPR34’s hydrophobic TM3-TM5 cleft, absent in other LysoPS receptors, enables selective antagonist design .
    • Evolutionary conservation of GPR34’s DRY motif underscores its role as a central activation switch .

Clinical Implications

This compound is patent-protected and poised for preclinical development , while 5e represents a scaffold-hopping strategy to circumvent intellectual property barriers . Both demonstrate that targeting GPR34’s unique structural features can yield selective therapeutics for neuropathic pain and cancer.

Q & A

Advanced Research Question

  • Neuropathic pain : Use chronic constriction injury (CCI) or spinal nerve ligation models in Gpr34⁻/⁻ mice to assess antagonist efficacy in reducing mechanical allodynia .
  • Cancer immunotherapy : Orthotopic tumor models (e.g., pancreatic KPC mice) combined with single-cell RNA-seq can evaluate antagonist effects on tumor-associated macrophages (TAMs) and cytotoxic T-cell infiltration .
  • Alzheimer’s disease (AD) : Transgenic β-amyloidosis models (e.g., APP/PS1 mice) test antagonists’ ability to enhance microglial Aβ clearance .

How should researchers resolve contradictory data on GPR34 expression in disease states?

Advanced Research Question
Contradictions arise in AD models: human microglia show downregulated GPR34 with Aβ accumulation, while murine models report upregulation . To address this:

  • Perform species-specific validation using human iPSC-derived microglia co-cultured with Aβ plaques.
  • Control for age-related GPR34 decline by comparing young vs. aged mice .
  • Use spatial transcriptomics in post-mortem AD brains to correlate GPR34 levels with Aβ/tau pathology .

What signaling pathways should be monitored when evaluating GPR34 antagonist efficacy?

Basic Research Question
Key pathways include:

  • PI3K/AKT/PTEN : Antagonists may upregulate PTEN to suppress tumor growth (e.g., in LS174T colon cancer cells) .
  • NF-κB : Critical for TAM-mediated immunosuppression; assess via phospho-IκBα or cytokine profiling (e.g., IL-6, TNF-α) .
  • Ras/ERK : Measure ERK1/2 phosphorylation to confirm LysoPS signaling blockade .

What strategies optimize the pharmacokinetics of GPR34 antagonists for CNS applications?

Advanced Research Question

  • Improve blood-brain barrier (BBB) penetration using prodrug designs or nanoparticle carriers .
  • Validate CNS exposure via cerebrospinal fluid (CSF) sampling and brain homogenate LC-MS in rodent models.
  • Monitor off-target effects on peripheral immune cells (e.g., splenic ILC1s) due to GPR34’s role in immune metabolism .

How can researchers differentiate GPR34-specific effects from off-target GPCR interactions?

Basic Research Question

  • Use GPCR-wide β-arrestin recruitment assays (e.g., PathHunter®) to exclude pan-GPCR activity.
  • Validate findings in GPR34-knockout cell lines (e.g., CRISPR-Cas9-edited LS174T or RAW 264.7 macrophages) .
  • Compare antagonist responses in wild-type vs. Gpr34⁻/⁻ mice .

What biomarkers are predictive of GPR34 antagonist therapeutic response?

Advanced Research Question

  • Tumor Microenvironment (TME) : High ILC1 infiltration and LysoPS levels correlate with antagonist efficacy in suppressing immunosuppression .
  • AD Biomarkers : CSF Aβ42/Aβ40 ratio and microglial activation (e.g., TSPO-PET) may predict Aβ clearance efficacy .
  • Neuroinflammation : Elevated CCL2/MCP-1 in serum or CSF indicates target engagement in neuropathic pain models .

How do methodological variations in GPR34 antibody selection impact experimental outcomes?

Basic Research Question
Antibodies targeting distinct epitopes (e.g., C-terminal vs. extracellular loops) yield conflicting results in WB/IHC:

  • C-Terminal antibodies (e.g., ABIN2790184) may detect full-length receptors but miss truncated isoforms .
  • Extracellular loop antibodies (e.g., AGR-055) are optimal for flow cytometry but require validation in knockout controls .
    Recommend parallel validation with RNAi knockdown and mass spectrometry .

What computational tools are critical for analyzing GPR34 antagonist interactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model antagonist-induced conformational changes using cryo-EM structures (e.g., PDB 8H4X) .
  • Machine Learning : Train classifiers on published IC50 data to predict novel antagonists .
  • Evolutionary Analysis : Compare GPR34 orthologs to identify conserved binding residues for cross-species translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.